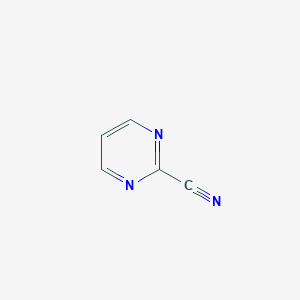

2-Cyanopyrimidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pyrimidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3/c6-4-5-7-2-1-3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHQNAXFIODVDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864466 | |

| Record name | Pyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14080-23-0 | |

| Record name | 2-Pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14080-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrimidinecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyanopyrimidine (CAS No. 14080-23-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanopyrimidine, also known as pyrimidine-2-carbonitrile (CAS No. 14080-23-0), is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its unique chemical structure, featuring an electron-withdrawing cyano group on a pyrimidine ring, imparts valuable reactivity, making it a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1] This document provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis methodologies, biological activity, key applications, and safety protocols. A primary focus is its role as a potent inhibitor of cathepsin K, a key enzyme implicated in bone resorption disorders like osteoporosis.[2][3][4]

Physicochemical Properties

This compound presents as a white to light yellow or brown crystalline solid.[2][3] It is soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol, with limited solubility in aqueous solutions like PBS.[4] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| CAS Number | 14080-23-0 | [1][2][3][4][5] |

| Molecular Formula | C₅H₃N₃ | [1][4][5][6] |

| Molecular Weight | 105.10 g/mol | [1][5][6] |

| Appearance | White to yellow to brown solid/crystalline powder | [1][2][3] |

| Melting Point | 40-44 °C | [3] |

| Boiling Point | 250.7 ± 23.0 °C (Predicted) | [3] |

| Density | 1.22 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa | -3.27 ± 0.13 (Predicted) | [3] |

| InChI Key | IIHQNAXFIODVDU-UHFFFAOYSA-N | [4][7] |

| SMILES | C1=CN=C(N=C1)C#N | [4][6][7] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. Key strategies involve the nucleophilic displacement of a suitable leaving group at the C2 position of the pyrimidine ring with a cyanide salt or the transformation of a C2-substituted precursor.[8][9]

General Synthesis Workflow

The following diagram illustrates a common synthetic strategy starting from 2-(methylthio)pyrimidine derivatives. This multi-step process involves oxidation of the thioether to a more reactive sulfone, followed by nucleophilic substitution with cyanide.

Caption: General workflow for synthesizing 2-cyanopyrimidines from thioether precursors.

Experimental Protocols

Method 1: Synthesis from 2-Methylthiopyrimidine (One-Pot) [10]

This patented process describes a one-pot method for synthesizing this compound from 2-methylthiopyrimidine, which is advantageous for industrial production due to high yield and purity.[10]

-

Step 1: Oxidation Reaction

-

To a 1L three-necked flask, add 2-methylthiopyrimidine (25.5 g), acetic acid (0.25 g), Na₂WO₄·2H₂O (0.67 g), and water (5 mL).[10]

-

Heat the mixture to 50-60 °C with uniform magnetic stirring.[10]

-

Slowly and dropwise, add 30% hydrogen peroxide (50 g) to the reaction mixture over 2-3 hours, maintaining the temperature between 50-60 °C.

-

After the addition is complete, maintain the reaction at this temperature for 3-4 hours.

-

Monitor the reaction via High-Performance Liquid Chromatography (HPLC) until the raw material is consumed.

-

Cool the reaction solution to 20-30 °C to obtain the intermediate for the next step.

-

-

Step 2: Cyano Substitution Reaction

-

In a separate 1L three-necked flask, add acetone cyanohydrin (22 g) and N,N-dimethylformamide (DMF, 150 mL).

-

Cool the mixture to 0-10 °C and slowly add a 30% aqueous solution of sodium hydroxide (34 g) dropwise, keeping the temperature below 10 °C.

-

Stir the mixture at this temperature for 1-2 hours.

-

Slowly add the intermediate solution from Step 1 to this mixture dropwise over 2-3 hours, maintaining a temperature of 0-10 °C.

-

After the addition, allow the reaction mixture to naturally warm to 20-30 °C and stir for 3-4 hours.

-

Monitor the reaction via HPLC until the intermediate is consumed.

-

Upon completion, add ethyl acetate (300 mL) for extraction, separate the organic layer, and wash it with saturated brine (150 mL x 2).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound as a white solid.

-

Method 2: Synthesis from 2-Methylpyrimidine [11]

This method avoids the use of highly toxic cyanides by starting with 2-methylpyrimidine.[11]

-

Step 1: Methyl Nitrosation Reaction

-

Dissolve 2-methylpyrimidine (20g, 181mmol) in 100mL of glacial acetic acid.[11]

-

Slowly add an aqueous solution of sodium nitrite (18g in 50mL, 272mmol) dropwise, ensuring the reaction temperature remains below 20 °C.[11]

-

After the addition, stir the mixture for 2-3 hours at a temperature of 5-15 °C.[11]

-

Collect the resulting yellow solid by suction filtration and oven dry to obtain compound (I). The reported yield is 88.4%.[11]

-

-

Step 2: Dehydration Reaction

-

Perform a dehydration reaction on the intermediate compound (I) using phosphorus oxychloride to yield this compound. The patent suggests a ratio of 5-10 mL of phosphorus oxychloride per 1g of compound (I) and a reaction temperature of 70-110 °C.[11]

-

Biological Activity and Applications

This compound is a cornerstone molecule in drug discovery, primarily recognized for its role as a potent, non-selective inhibitor of cathepsin K, a cysteine protease.[2][3]

Mechanism of Action: Cathepsin K Inhibition

Cathepsin K is a lysosomal cysteine protease highly expressed in osteoclasts, the cells responsible for bone resorption.[2] By catabolizing key components of the bone matrix like collagen and elastin, cathepsin K plays a direct role in bone breakdown.[2][3] Elevated activity of this enzyme is linked to the pathology of osteoporosis and arthritis.[2][3] this compound has been shown to inhibit human cathepsin K with an IC₅₀ value of 170 nM.[2][3][4] This inhibitory action makes it and its derivatives promising candidates for the development of anti-osteoporotic therapies.[2][4][12]

Caption: Inhibition of cathepsin K by this compound to prevent bone resorption.

Biological Data

| Target | Action | Potency (IC₅₀) | Disease Relevance | Source |

| Cathepsin K | Inhibitor | 170 nM | Osteoporosis, Arthritis | [2][3][4] |

Applications in Drug Development and Agrochemicals

Beyond its use in osteoporosis research, the this compound scaffold is a valuable building block in several areas:[1]

-

Pharmaceuticals: It serves as a key intermediate in synthesizing various pharmaceuticals.[1] It is a starting material for the synthesis of Bosentan, a drug used to treat pulmonary arterial hypertension.[10] The pyrimidine core is also explored for developing antiviral and anticancer agents.[1]

-

Agrochemicals: The compound is used in the formulation of herbicides and fungicides, contributing to crop protection.[1]

-

Biochemical Research: Its ability to interact with enzymes makes it a useful tool for studying enzyme inhibition and receptor interactions.[1]

-

Peptide Cyclization: this compound derivatives are used as linkers for the N-terminal selective cyclization of phage-displayed peptides, a technique important in drug discovery for creating stable macrocyclic peptides.[13]

Chemical Reactivity

The reactivity of this compound is dominated by the electron-deficient nature of the pyrimidine ring and the properties of the cyano group. The cyano group at the C2 position is susceptible to nucleophilic attack and can be displaced by strong nucleophiles like alkoxides.[14] This reactivity allows for further functionalization of the pyrimidine core, enabling the synthesis of diverse chemical libraries for drug screening.

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting. It is harmful if swallowed, in contact with skin, or if inhaled.[15]

| Hazard Class | GHS Code | Statement |

| Acute Toxicity, Oral | H301 | Toxic if swallowed |

| Skin Sensitization | H317 | May cause an allergic skin reaction |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |

Precautionary Measures: [15][16][17]

-

Engineering Controls: Use only outdoors or in a well-ventilated area.[15][16]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[15]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[15] Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[15]

-

Storage: Keep in a dark place, sealed in a dry, room temperature environment.[3] Keep the receptacle tightly sealed.[16]

-

First Aid:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[15]

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[15]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[15]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[15]

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 14080-23-0 [chemicalbook.com]

- 3. This compound CAS#: 14080-23-0 [m.chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C5H3N3 | CID 2757979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(14080-23-0) 1H NMR spectrum [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. CN115215805B - Preparation process of 2-cyano pyrimidine - Google Patents [patents.google.com]

- 11. CN103145625A - Method for preparing this compound - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Reaction of this compound Derivatives with Nucleophilic Reagents. [jstage.jst.go.jp]

- 15. This compound 14080-23-0 | TCI AMERICA [tcichemicals.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. dcfinechemicals.com [dcfinechemicals.com]

Spectroscopic Profile of 2-Cyanopyrimidine: A Technical Guide

For Immediate Release: A comprehensive technical guide detailing the spectroscopic data of 2-Cyanopyrimidine (also known as 2-pyrimidinecarbonitrile), a key heterocyclic nitrile used in pharmaceutical and materials science research. This document provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and data visualizations to support researchers, scientists, and drug development professionals.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: 1H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.04 | Doublet (d) | 5.10 | H4, H6 |

| 7.86 | Triplet (t) | 5.10 | H5 |

Solvent: Acetone. Reference: Gronowitz, S. et al. Ark. Kemi. 22, 65 (1963).[1]

Table 2: 13C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 159.5 | C4, C6 |

| 146.1 | C2 |

| 125.1 | C5 |

| 115.8 | CN |

Solvent: Not specified. Reference: Turner, C. J., & Cheeseman, G. W. (1976). 13C NMR spectra of pyrimidines. Organic Magnetic Resonance, 8(7), 357-359.

Table 3: IR Spectroscopic Data

| Wavenumber (cm-1) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2240 | C≡N (Nitrile) stretch |

| ~1570 | C=N stretch |

| ~1550 | C=C aromatic ring stretch |

| ~1400-1000 | Fingerprint region (C-H in-plane bending, ring vibrations) |

| ~800 | C-H out-of-plane bending |

Note: The exact peak positions can vary based on the sampling method (e.g., KBr pellet, ATR). The assignments are based on typical vibrational modes for cyanopyridine and pyrimidine derivatives.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 105 | 100 | [M]+• (Molecular Ion) |

| 78 | - | [M - HCN]+• |

Note: The molecular formula of this compound is C5H3N3, with a molecular weight of 105.10 g/mol .[2] The fragmentation pattern is predicted based on common fragmentation pathways for pyrimidine and nitrile compounds.

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on common practices for the analysis of pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., acetone-d6, chloroform-d, DMSO-d6) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

1H NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) operating at a frequency of 300 MHz or higher.

-

Acquisition Parameters:

-

Number of scans: 16-64 (to achieve a good signal-to-noise ratio).

-

Relaxation delay: 1-5 seconds.

-

Pulse width: Typically a 30° or 90° pulse.

-

Spectral width: A range sufficient to cover all proton signals (e.g., 0-10 ppm).

-

13C NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer operating at a corresponding carbon frequency (e.g., 75 MHz for a 300 MHz proton instrument).

-

Acquisition Parameters:

-

Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon.

-

Number of scans: Typically several hundred to thousands of scans are required due to the low natural abundance of 13C.

-

Relaxation delay: 2-10 seconds.

-

Spectral width: A range sufficient to cover all carbon signals (e.g., 0-200 ppm).

-

Infrared (IR) Spectroscopy

Sample Preparation:

-

Attenuated Total Reflectance (ATR): A small amount of the solid this compound sample is placed directly on the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal. This is a common and convenient method for solid samples.

-

KBr Pellet: A few milligrams of this compound are finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer (e.g., Bio-Rad FTS, Shimadzu, PerkinElmer).

-

Acquisition Parameters:

-

A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first.

-

The sample spectrum is then recorded.

-

Resolution: Typically 4 cm-1.

-

Number of scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Spectral range: Typically 4000-400 cm-1.

-

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

Data Acquisition:

-

Instrument: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

-

Ionization Method: Electron Ionization (EI) is a common method for small, relatively volatile molecules like this compound.

-

Acquisition Parameters:

-

Electron energy: Typically 70 eV for EI to induce fragmentation and generate a reproducible spectrum.

-

Mass range: A suitable range to detect the molecular ion and expected fragments (e.g., m/z 30-200).

-

The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Data Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

2-Cyanopyrimidine: A Strategic Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanopyrimidine, a versatile heterocyclic nitrile, has emerged as a pivotal building block in contemporary organic synthesis. Its unique electronic properties and reactive nitrile group make it an invaluable synthon for the construction of a diverse array of complex molecules, particularly in the realms of medicinal chemistry and agrochemicals. The pyrimidine core is a common motif in numerous biologically active compounds, and the cyano group at the 2-position serves as a versatile handle for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in the development of novel therapeutics.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective application in synthesis.

| Property | Value | Reference |

| CAS Number | 14080-23-0 | N/A |

| Molecular Formula | C₅H₃N₃ | N/A |

| Molecular Weight | 105.10 g/mol | N/A |

| Appearance | White to light yellow crystalline solid | [1][2] |

| Melting Point | 40-44 °C | [2] |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in common organic solvents | N/A |

| ¹H NMR (CDCl₃, ppm) | δ 8.95 (d, 2H), 7.50 (t, 1H) | [3] |

| ¹³C NMR (CDCl₃, ppm) | δ 159.0, 133.0, 122.0, 116.5 | [4] |

| IR (KBr, cm⁻¹) | ν 2240 (C≡N) |

Synthesis of this compound

Several synthetic routes to this compound have been established, offering flexibility based on the availability of starting materials and desired scale.

From 2-Methylthiopyrimidine

A common and efficient method involves the oxidation of 2-methylthiopyrimidine to the corresponding sulfone, followed by nucleophilic displacement with a cyanide source.[2][5]

Experimental Protocol: Synthesis of this compound from 2-Methylthiopyrimidine [5]

-

Step 1: Oxidation of 2-Methylthiopyrimidine

-

In a suitable reaction vessel, dissolve 2-methylthiopyrimidine (1.0 eq) in a solvent such as acetic acid.

-

Add a catalyst, for example, sodium tungstate dihydrate (Na₂WO₄·2H₂O) (catalytic amount).

-

Slowly add an oxidizing agent, such as 30% hydrogen peroxide (H₂O₂), while maintaining the reaction temperature between 50-60 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

The intermediate sulfone can be isolated or used directly in the next step.

-

-

Step 2: Cyanation

-

To the reaction mixture containing the intermediate sulfone, add an organic solvent like acetonitrile and an aqueous solution of a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN) (excess).

-

Stir the reaction mixture at a suitable temperature (e.g., 50-60 °C) until the reaction is complete as monitored by TLC.

-

Upon completion, cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

-

From 2-Halopyrimidines

Nucleophilic substitution of a halogen at the 2-position of the pyrimidine ring with a cyanide salt is another viable route.

Experimental Protocol: Synthesis of this compound from 2-Chloropyrimidine

-

To a solution of 2-chloropyrimidine (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add a cyanide source, for example, sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 eq).

-

A palladium catalyst, such as Pd(PPh₃)₄ (catalytic amount), and a copper(I) co-catalyst, such as CuI (catalytic amount), can be added to facilitate the reaction.

-

Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) and monitor the progress by TLC.

-

After completion, cool the mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield this compound.

Reactivity and Key Transformations

The electron-withdrawing nature of the pyrimidine ring and the cyano group makes the C2 position susceptible to nucleophilic attack and the nitrile group itself a versatile functional handle.

Nucleophilic Substitution Reactions

The cyano group can be displaced by various nucleophiles, providing access to a wide range of 2-substituted pyrimidines.

| Nucleophile | Product | Reagents and Conditions | Yield (%) | Reference |

| Methoxide | 2-Methoxypyrimidine | NaOMe, MeOH | - | [2] |

| Amines | 2-Aminopyrimidines | R-NH₂, base, solvent | Varies | [6] |

| Thiols | 2-Alkylthiopyrimidines | R-SH, base, solvent | Varies | [2] |

Experimental Protocol: Synthesis of 2-Aminopyrimidines via Nucleophilic Substitution

-

In a sealed tube, combine this compound (1.0 eq), the desired amine (1.2-2.0 eq), and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in a suitable solvent like DMF or NMP.

-

Heat the mixture to 80-120 °C for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 2-aminopyrimidine.

Metal-Catalyzed Cross-Coupling Reactions

This compound can be converted to organometallic reagents or used as an electrophile in cross-coupling reactions to form C-C and C-heteroatom bonds.

This reaction is a powerful tool for the formation of C-C bonds by coupling a halide or triflate with a boronic acid or ester. While this compound itself is not a typical substrate, its halogenated precursors are widely used.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrimidines [1]

-

To a reaction vessel, add the 2-chloropyrimidine derivative (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%), and a base, typically aqueous sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

-

Add a suitable solvent system, commonly a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Table of Suzuki-Miyaura Coupling Reactions with 2-Chloropyrimidine Derivatives

| 2-Chloropyrimidine Derivative | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 | [7] |

| 2-Chloro-4-phenylpyrimidine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 92 | [1] |

| 2-Chloropyrimidine | 3-Thienylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 78 | [8] |

The Stille coupling involves the reaction of an organostannane with an organic halide or triflate, catalyzed by a palladium complex.

Experimental Protocol: Stille Coupling of 2-Stannylpyrimidines [9]

-

In a flame-dried flask under an inert atmosphere, dissolve the 2-stannylpyrimidine derivative (1.0 eq) and the aryl or vinyl halide/triflate (1.1 eq) in a suitable solvent such as THF or DMF.

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%).

-

A copper(I) co-catalyst, such as CuI, may be added to accelerate the reaction.

-

Heat the reaction mixture to 60-100 °C and monitor its progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture and quench with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.

-

Filter the mixture through celite, and extract the filtrate with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the product by column chromatography.

Cycloaddition Reactions

The electron-deficient pyrimidine ring can participate as a diene in inverse-electron-demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles.

Experimental Protocol: Inverse-Electron-Demand Diels-Alder Reaction [10][11]

-

In a sealed tube, dissolve this compound (1.0 eq) and an electron-rich alkene, such as an enamine or vinyl ether (1.2-2.0 eq), in a high-boiling solvent like toluene or xylene.

-

Heat the reaction mixture to 120-180 °C for several hours to days.

-

Monitor the reaction for the formation of the initial cycloadduct and its subsequent rearrangement products by TLC or NMR.

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the residue by column chromatography to isolate the desired heterocyclic product.

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of numerous pharmaceutical agents, most notably kinase inhibitors for cancer therapy.

Kinase Inhibitors: Targeting VEGFR-2 and HER-2

Many pyrimidine-based compounds have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are crucial targets in oncology.[5] The this compound moiety often serves as a scaffold to which various substituents are attached to achieve potent and selective inhibition.

VEGFR-2 and HER-2 Signaling Pathways

Synthesis of a Pyrimidine-Based Kinase Inhibitor

The following workflow illustrates a general strategy for the synthesis of a pyrimidine-based kinase inhibitor, showcasing the central role of the this compound scaffold.

Conclusion

This compound has proven to be an exceptionally valuable and versatile building block in organic synthesis. Its reactivity allows for a multitude of transformations, leading to the efficient construction of complex molecular architectures. The prevalence of the pyrimidine scaffold in biologically active molecules, particularly in the field of kinase inhibitors, underscores the continued importance of this compound in drug discovery and development. This guide has provided a comprehensive overview of its synthesis, key reactions, and applications, offering a valuable resource for chemists engaged in the pursuit of novel and impactful chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2-Cyanopyrimidines [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 2-substituted pyrimidines and benzoxazoles via a visible-light-driven organocatalytic aerobic oxidation: enhancement of the reaction rate and selectivity by a base - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]

Safety and handling of 2-Cyanopyrimidine in the lab

An In-depth Technical Guide to the Safe Handling of 2-Cyanopyrimidine in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 14080-23-0) for its use in a laboratory setting. It is intended to provide researchers, scientists, and drug development professionals with the necessary information to handle this compound safely.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid.[1] It is a versatile heterocyclic compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, notably as a cathepsin K inhibitor for osteoporosis research.[1][2][3]

| Property | Value | Reference |

| Molecular Formula | C₅H₃N₃ | [1][2][4] |

| Molecular Weight | 105.10 g/mol | [1][2][4] |

| Appearance | White to yellow to brown solid | [1][2][3] |

| Melting Point | 40-44 °C | [2][3] |

| Boiling Point | 250.7 ± 23.0 °C (Predicted) | [3] |

| Density | 1.22 ± 0.1 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in Methanol | [3] |

| Storage Temperature | Room Temperature, Keep in dark place, Sealed in dry | [3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[4][5] It is toxic if swallowed and may cause allergic skin reactions.[4][5]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

GHS Pictograms:

Signal Word: Danger[5]

Safe Handling and Storage

Handling:

-

Ensure good ventilation and exhaustion at the workplace.[5]

-

Avoid the formation of dust and aerosols.[6]

-

Do not eat, drink, or smoke when using this product.[7]

-

Wash hands thoroughly after handling.[7]

-

Avoid contact with skin, eyes, and clothing.[8]

Storage:

-

Store in a tightly sealed container in a cool, well-ventilated area.[5][6]

-

Keep away from direct sunlight and sources of ignition.[6]

-

Recommended storage at 2-8 °C.[1]

Personal Protective Equipment (PPE)

A risk assessment should be conducted before use to determine the appropriate PPE. The following are general recommendations:

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for spill cleanup. |

| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[7] |

First Aid Measures

Immediate medical attention is required in case of exposure. Symptoms of poisoning may be delayed for up to 48 hours.[5]

| Exposure Route | First Aid Protocol |

| Ingestion | Do NOT induce vomiting. Immediately call a poison control center or doctor.[5][8] |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][8][9] |

| Skin Contact | Immediately wash with plenty of water and soap. Remove contaminated clothing. Seek medical attention if irritation persists.[5][9] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[5][9] |

Accidental Release and Firefighting Measures

Accidental Release:

-

Wear appropriate personal protective equipment.[9]

-

Ensure adequate ventilation.[9]

-

For solid spills, avoid generating dust. Sweep up and place in a suitable container for disposal.[8]

-

For liquid solutions, absorb with an inert material (e.g., diatomite, universal binders) and place in a container for disposal.[6][9]

-

Prevent the product from entering drains or waterways.[9]

Firefighting:

-

Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[6][9]

-

Specific Hazards: During a fire, irritating and toxic gases such as nitrogen oxides and carbon monoxide may be generated.[7][9]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9][10]

Toxicological and Ecological Information

Toxicology:

-

The toxicological properties of this substance have not been fully investigated.[6]

-

It is classified as toxic if swallowed and harmful in contact with skin or if inhaled.[5]

Ecotoxicity:

-

Avoid release into the environment.[6]

-

It is considered slightly hazardous for water. Do not allow large quantities to reach ground water, water courses, or sewage systems.[5]

Experimental Protocols

Protocol 1: Standard Operating Procedure for Handling this compound

-

Preparation:

-

Ensure the work area is clean and uncluttered.

-

Verify that a safety shower and eyewash station are accessible.

-

Don the appropriate PPE: lab coat, safety goggles, and chemical-resistant gloves.

-

-

Weighing and Aliquoting:

-

Conduct all weighing and handling of the solid compound within a chemical fume hood or a ventilated balance enclosure.

-

Use a spatula for transferring the solid. Avoid creating dust.

-

If preparing a solution, add the solid to the solvent slowly.

-

-

Reaction Setup:

-

Set up reactions within a chemical fume hood.

-

Ensure all glassware is properly secured.

-

-

Post-Handling:

-

Wipe down the work area with an appropriate decontaminating solution.

-

Dispose of all contaminated waste in a designated hazardous waste container.

-

Remove PPE and wash hands thoroughly with soap and water.

-

Protocol 2: Spill Response Procedure

-

Evacuate and Alert:

-

Immediately alert others in the vicinity of the spill.

-

If the spill is large or in a poorly ventilated area, evacuate the lab and contact emergency services.

-

-

Contain the Spill:

-

For small spills, and if it is safe to do so, contain the spill using an appropriate absorbent material.

-

-

Cleanup:

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Carefully sweep up the solid material, avoiding dust generation, or absorb the liquid solution.

-

Place the contaminated material into a labeled hazardous waste container.

-

-

Decontaminate:

-

Clean the spill area with a suitable decontaminating solution, followed by soap and water.

-

Dispose of all cleanup materials as hazardous waste.

-

Visualizations

Logical Relationship: First Aid Response Workflow

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 14080-23-0 [chemicalbook.com]

- 3. This compound CAS#: 14080-23-0 [m.chemicalbook.com]

- 4. This compound | C5H3N3 | CID 2757979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. abmole.com [abmole.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. file.leyan.com [file.leyan.com]

- 10. aksci.com [aksci.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Cyanopyrimidine from 2-Methylthiopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-cyanopyrimidine, a key intermediate in the manufacturing of various pharmaceuticals, from 2-methylthiopyrimidine. The synthesis is typically achieved through a two-step, one-pot process involving the oxidation of the methylthio- group followed by a nucleophilic substitution with a cyanide salt. This method offers high yields and purity, making it suitable for industrial applications.

Introduction

This compound is a crucial building block in the synthesis of numerous active pharmaceutical ingredients. The conversion of 2-methylthiopyrimidine to this compound is an efficient and widely adopted synthetic route. This process involves the initial oxidation of the sulfur atom to form a more reactive sulfoxide or sulfone intermediate. This intermediate is then susceptible to nucleophilic attack by a cyanide anion, leading to the displacement of the methylsulfinyl or methylsulfonyl group and the formation of the desired this compound. This one-pot approach is advantageous as it minimizes the need for isolating the intermediate, thereby simplifying the procedure and often improving the overall yield.[1]

Reaction Pathway

The overall transformation proceeds in two distinct steps within a single reaction vessel:

-

Oxidation: The sulfur atom of the 2-methylthio group is oxidized to a higher oxidation state, typically a sulfoxide or a sulfone. This enhances the leaving group ability of the methylthio-moiety.

-

Cyanation: The activated intermediate reacts with a cyanide source, such as sodium or potassium cyanide, via a nucleophilic aromatic substitution mechanism to yield this compound.

Caption: Chemical reaction pathway for the synthesis of this compound.

Experimental Protocols

Protocol 1: One-Pot Synthesis using Hydrogen Peroxide and Sodium Tungstate

This protocol is adapted from a patented procedure and offers a high-yield, one-pot synthesis.[1]

Materials:

-

2-Methylthiopyrimidine

-

Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

-

Acetic acid (AcOH)

-

30% Hydrogen peroxide (H₂O₂)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Water (H₂O)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

Procedure:

-

Oxidation:

-

In a well-ventilated fume hood, charge a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel with 2-methylthiopyrimidine (e.g., 25.5 g), sodium tungstate dihydrate (e.g., 0.67 g), acetic acid (e.g., 0.25 g), and water (e.g., 5 mL).

-

Heat the mixture to 50-60 °C with stirring.

-

Slowly add 30% hydrogen peroxide to the reaction mixture, maintaining the temperature between 50-60 °C. The addition should be controlled to manage any exotherm.

-

After the addition is complete, continue stirring at 50-60 °C until the oxidation is complete (monitor by TLC or HPLC).

-

-

Cyanation:

-

Cool the reaction mixture to room temperature.

-

Add an organic solvent (e.g., dichloromethane).

-

Prepare a solution of sodium cyanide or potassium cyanide in water and add it to the reaction mixture.

-

Stir the biphasic mixture vigorously at room temperature until the cyanation is complete (monitor by TLC or HPLC).

-

-

Work-up and Purification:

-

Separate the organic layer.

-

Extract the aqueous layer with the same organic solvent.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography if necessary. The product is often of high purity and can be used directly in subsequent steps.[1]

-

Protocol 2: Two-Step Synthesis using m-Chloroperoxybenzoic acid (mCPBA)

This protocol involves the isolation of the intermediate sulfone, which may be preferable in some research settings.

Materials:

-

2-Methylthiopyrimidine

-

m-Chloroperoxybenzoic acid (mCPBA)

-

Dichloromethane (DCM)

-

Potassium cyanide (KCN)

-

Dimethyl sulfoxide (DMSO) or Acetonitrile (MeCN)

-

Saturated sodium carbonate solution (Na₂CO₃)

-

Water (H₂O)

-

Diethyl ether (Et₂O)

Procedure:

-

Oxidation to 2-Methylsulfonylpyrimidine:

-

Dissolve 2-methylthiopyrimidine in dichloromethane in a flask cooled in an ice bath.

-

Add mCPBA (typically 2 equivalents) portion-wise, maintaining the temperature at around 0 °C.[2]

-

Stir the reaction mixture at this temperature until the starting material is consumed (monitor by TLC).[2]

-

Quench the reaction by adding a saturated solution of sodium carbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-methylsulfonylpyrimidine. This intermediate can be purified by recrystallization.

-

-

Cyanation to this compound:

-

Dissolve the 2-methylsulfonylpyrimidine in a suitable solvent such as DMSO or acetonitrile.[1][2]

-

Add potassium cyanide and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or HPLC).

-

Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent like diethyl ether.[2]

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Experimental Workflow

Caption: Experimental workflow for the one-pot synthesis of this compound.

Data Presentation

The following table summarizes the quantitative data from various reported methods for the synthesis of this compound and related structures from 2-methylthiopyrimidines.

| Starting Material | Oxidation Conditions | Cyanation Conditions | Overall Yield | Purity | Reference |

| 2-Methylthiopyrimidine | H₂O₂, Na₂WO₄·2H₂O, AcOH, H₂O, 50-60°C | NaCN/KCN in H₂O/Organic Solvent | ~70% | ~95% | [1] |

| 2-Methylthiopyrimidine | mCPBA, Chloroform | KCN, DMSO | 46% (oxidation) | - | [1] |

| 2-Methylthiopyrimidine | mCPBA, Dichloromethane | - | 70% (oxidation) | - | [1] |

| 4,6-dimethoxy-2-(methylthio)pyrimidine | mCPBA, Dichloromethane, 0°C | KCN, MeCN | 83% (cyanation) | - | [2] |

| 4-chloro-6-methoxy-2-(methylthio)pyrimidine | mCPBA, Dichloromethane, 0°C | KCN, MeCN | 27% (cyanation) | - | [2] |

Safety Precautions

-

Cyanides are highly toxic. All manipulations involving sodium cyanide or potassium cyanide must be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Hydrogen peroxide is a strong oxidizer. Avoid contact with skin and eyes.

-

Organic solvents are flammable and volatile. Work in a well-ventilated area away from ignition sources.

-

Have an appropriate quenching agent and a cyanide spill kit readily available. In case of cyanide contact, seek immediate medical attention.

These detailed notes and protocols provide a comprehensive guide for the synthesis of this compound from 2-methylthiopyrimidine, catering to the needs of researchers and professionals in drug development. The one-pot method is particularly highlighted for its efficiency and high yield.

References

One-Pot Synthesis of 2-Cyanopyrimidine: An Efficient Approach for Pharmaceutical and Agrochemical Intermediate Production

Application Note AP-CHEM-2CYP-001

Introduction

2-Cyanopyrimidine is a crucial intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals. Traditional multi-step syntheses of this compound often involve harsh reagents, cumbersome workup procedures, and generate significant chemical waste. This application note details a robust and efficient one-pot synthesis method for this compound starting from 2-methylthiopyrimidine. This process involves a sequential oxidation and cyano substitution reaction in a single reaction vessel, offering high yields, excellent product purity, and a streamlined workflow, making it highly suitable for industrial-scale production.[1]

Core Synthesis Strategy

The one-pot synthesis of this compound is achieved through a two-step chemical transformation performed sequentially in the same reactor. The process commences with the oxidation of 2-methylthiopyrimidine to form a reactive intermediate. This is immediately followed by a cyano substitution reaction, where the intermediate reacts with a cyanide source to yield the final product, this compound. This method obviates the need for isolation and purification of the intermediate, thereby reducing solvent usage and simplifying the overall process.[1]

Experimental Workflow

Figure 1: One-pot synthesis workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the one-pot synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 2-Methylthiopyrimidine | [1] |

| Final Product | This compound | [1] |

| Overall Yield | 70-75% | [1] |

| Product Purity | ~95% | [1] |

| Reaction Temperature (Oxidation) | 50-60 °C | [1] |

| Molar Ratio (Oxidant:Starting Material) | 1.5-2.5 : 1 | [1] |

| Molar Ratio (Cyanide:Starting Material) | 1-1.3 : 1 | [1] |

| Solvent Ratio (Organic:Water in Cyanation) | 2-2.5 : 1 (v/v) | [1] |

Detailed Experimental Protocol

This protocol is based on the methodology described in patent CN115215805B.[1]

Materials:

-

2-Methylthiopyrimidine (25.5 g)

-

Sodium tungstate dihydrate (Na₂WO₄·2H₂O) (0.54 g)

-

Acetic acid (0.3 g)

-

Water (5 mL)

-

Hydrogen peroxide (H₂O₂)

-

Potassium cyanide (KCN)

-

Acetonitrile

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

10% Sodium hypochlorite solution

Equipment:

-

1L three-necked flask

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

Procedure:

Step 1: Oxidation

-

To a 1L three-necked flask, add 2-methylthiopyrimidine (25.5 g), sodium tungstate dihydrate (0.54 g), acetic acid (0.3 g), and water (5 mL).

-

Heat the mixture to 50-60 °C with uniform magnetic stirring.

-

Once the temperature is stable, slowly add hydrogen peroxide via a dropping funnel, maintaining the reaction temperature between 50-60 °C.

-

After the addition is complete, continue stirring at this temperature until the starting material is consumed (monitor by TLC).

Step 2: Cyano Substitution (One-Pot)

-

To the reaction mixture from Step 1, add acetonitrile. The volume ratio of acetonitrile to water in the reaction system should be adjusted to between 2:1 and 2.5:1.

-

Add potassium cyanide to the mixture.

-

Continue stirring at the established temperature until the cyanation reaction is complete (monitor by TLC).

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Extract the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified if necessary, although the purity is typically around 95% and suitable for many subsequent reactions.[1]

-

Safety Note: The aqueous layers and any filtered solids should be treated with a 10% sodium hypochlorite solution overnight to decompose residual cyanide before disposal.

Conclusion

The described one-pot synthesis of this compound from 2-methylthiopyrimidine offers a significant improvement over traditional multi-step methods. The high yield, excellent product purity, and operational simplicity make this an attractive and economically viable process for the large-scale production of this important chemical intermediate. The reduction in solvent usage and waste generation also aligns with the principles of green chemistry.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Cyanopyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nucleophilic substitution reactions of 2-cyanopyrimidine, a versatile building block in medicinal chemistry. The protocols outlined below are intended for researchers engaged in the synthesis of novel heterocyclic compounds with potential therapeutic applications.

Introduction

This compound is a valuable scaffold in drug discovery due to the electron-withdrawing nature of its pyrimidine ring and the cyano group, which activates the C2 position for nucleophilic attack. The cyano group can act as a leaving group in decyanative cross-coupling reactions, allowing for the introduction of a wide range of functionalities, including amino, alkoxy, and thioalkyl groups.[1][2] This versatility makes this compound a key intermediate in the synthesis of compounds targeting various biological pathways, particularly as kinase inhibitors in cancer therapy.[3][4]

Decyanative Cross-Coupling Reactions

A transition-metal-free approach for the nucleophilic substitution of this compound involves a decyanative cross-coupling mechanism. This reaction proceeds via a sequential nucleophilic addition and intramolecular rearrangement, facilitated by an intramolecular hydrogen bond.[1] This method provides an efficient route to synthesize 2-substituted pyrimidines with high yields.

Table 1: Decyanative Cross-Coupling of this compound with Various Nucleophiles[1]

| Entry | Nucleophile | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzylamine | 2-(Benzylamino)pyrimidine | 12 | 95 |

| 2 | Aniline | 2-(Phenylamino)pyrimidine | 24 | 85 |

| 3 | Morpholine | 2-(Morpholino)pyrimidine | 12 | 92 |

| 4 | Thiophenol | 2-(Phenylthio)pyrimidine | 12 | 98 |

| 5 | Benzyl mercaptan | 2-(Benzylthio)pyrimidine | 12 | 96 |

| 6 | Methanol | 2-Methoxypyrimidine | 24 | 82 |

| 7 | Ethanol | 2-Ethoxypyrimidine | 24 | 85 |

| 8 | Phenol | 2-Phenoxypyrimidine | 24 | 75 |

Experimental Protocols

Protocol 1: General Procedure for Decyanative Amination of this compound[1]

-

To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., DMSO, 5 mL), add the corresponding amine (1.2 mmol) and a base (e.g., K₂CO₃, 2.0 mmol).

-

Heat the reaction mixture at 120 °C for the time specified in Table 1.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (20 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-aminopyrimidine derivative.

Protocol 2: General Procedure for Decyanative Thiolation of this compound[1]

-

To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., DMF, 5 mL), add the corresponding thiol (1.2 mmol) and a base (e.g., Cs₂CO₃, 2.0 mmol).

-

Stir the reaction mixture at 80 °C for the time specified in Table 1.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired 2-alkylthiopyrimidine derivative.

Protocol 3: General Procedure for Decyanative Alkoxylation of this compound[1]

-

To a solution of the corresponding alcohol (5.0 mL), add a base (e.g., NaH, 1.5 mmol) at 0 °C and stir for 30 minutes.

-

Add this compound (1.0 mmol) to the solution.

-

Heat the reaction mixture to 100 °C for the time indicated in Table 1.

-

Monitor the reaction progress by TLC.

-

After completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., dichloromethane, 3 x 20 mL).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired 2-alkoxypyrimidine derivative.

Applications in Drug Development: Kinase Inhibition

Derivatives of 2-aminopyrimidine are recognized as privileged scaffolds in the design of kinase inhibitors.[5][6] These compounds often act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain.[7][8] The 2-amino group and the pyrimidine nitrogen atoms form key hydrogen bond interactions with the kinase backbone.[5] By modifying the substituents introduced at the 2-position of the pyrimidine ring, the selectivity and potency against specific kinases can be fine-tuned.

Signaling Pathways Targeted by 2-Substituted Pyrimidine Derivatives

Many 2-substituted pyrimidine derivatives synthesized from this compound have been shown to inhibit key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and CDK pathways.

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by 2-aminopyrimidine derivatives.

Caption: CDK-mediated cell cycle progression and its inhibition.

Experimental Workflow for Kinase Inhibitor Screening

The following workflow outlines the general steps for evaluating the synthesized 2-substituted pyrimidines as kinase inhibitors.

Caption: Workflow for the screening of 2-substituted pyrimidine kinase inhibitors.

Conclusion

The nucleophilic substitution of this compound, particularly through decyanative cross-coupling, offers a powerful and versatile strategy for the synthesis of a diverse range of 2-substituted pyrimidines. These compounds serve as valuable scaffolds for the development of potent and selective kinase inhibitors with significant potential in cancer therapy. The provided protocols and application notes are intended to facilitate the exploration of this important class of molecules in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CR20200503A - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors - Google Patents [patents.google.com]

- 7. Imatinib - Wikipedia [en.wikipedia.org]

- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Antiviral Agents from 2-Cyanopyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-cyanopyrimidine as a versatile starting material for the synthesis of novel antiviral agents. The document outlines synthetic strategies, key experimental protocols, and the mechanisms of action of the resulting compounds.

Introduction

The pyrimidine scaffold is a cornerstone in the development of antiviral therapeutics, forming the core of many clinically significant drugs. The introduction of a cyano group at the 2-position of the pyrimidine ring offers a unique chemical handle for further molecular elaboration, enabling the synthesis of a diverse range of derivatives with potent antiviral activity. This compound serves as a valuable precursor for the generation of nucleoside and non-nucleoside analogs that can target various stages of the viral life cycle. This document details the synthetic pathways, experimental procedures, and biological evaluation of antiviral agents derived from this compound.

Data Presentation: Antiviral Activity of Pyrimidine Derivatives

The following table summarizes the in vitro antiviral activity of various pyrimidine derivatives against a range of viruses. The data is compiled from multiple studies to provide a comparative overview of the potency and selectivity of these compounds.

| Compound ID | Virus | Cell Line | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| 5-Cyano-2'-deoxyuridine | Vaccinia Virus | - | - | - | - | - | [1] |

| Compound 2i | Influenza A H1N1 | - | 57.5 | - | >100 | >1.7 | [2] |

| Compound 5i | Influenza A H1N1 | - | 24.3 | - | >100 | >4.1 | [2] |

| Compound 11c | Influenza A H1N1 | - | 29.2 | - | >100 | >3.4 | [2] |

| GSK-650394 | SARS-CoV-2 | Vero E6 | - | 7.6 | >50 | >6.6 | [3] |

| Suramin | SARS-CoV-2 | Vero E6 | - | 9.9 | >50 | >5.1 | [3] |

| C646 | SARS-CoV-2 | Vero E6 | - | 19 | >50 | >2.6 | [3] |

| Micafungin | SARS-CoV-2 (Delta) | VeroE6/TMPRSS2 | 11.8 | - | >64 | >5.4 | [4] |

| Micafungin | SARS-CoV-2 (Omicron) | VeroE6/TMPRSS2 | 55.9 | - | >64 | >1.1 | [4] |

| Mi-2 (Micafungin derivative) | SARS-CoV-2 (Delta) | VeroE6/TMPRSS2 | <2 | - | >64 | >32 | [4] |

| Mi-5 (Micafungin derivative) | SARS-CoV-2 (Omicron) | VeroE6/TMPRSS2 | 7.56 | - | >64 | >8.5 | [4] |

IC50: 50% inhibitory concentration; EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/IC50 or CC50/EC50).

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of the starting material, this compound, from 2-methylthiopyrimidine.

Materials:

-

2-Methylthiopyrimidine

-

Acetic acid

-

Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

-

30% Hydrogen peroxide (H₂O₂)

-

Acetonitrile

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Oxidation: In a round-bottom flask, dissolve 2-methylthiopyrimidine (1.0 eq) in a mixture of acetic acid and water.

-

Add a catalytic amount of sodium tungstate dihydrate.

-

Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide (2.2 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Cyanation: To the reaction mixture, add acetonitrile followed by a solution of sodium cyanide (1.5 eq) in water.

-

Heat the mixture to 50-60 °C and stir for 12-16 hours.

-

Cool the reaction to room temperature and extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Representative Synthesis of a 2-Cyano-Pyrimidine Nucleoside Analog

This protocol provides a representative method for the synthesis of a nucleoside analog from this compound, a key step in producing many antiviral agents. This is a general procedure and may require optimization for specific target molecules.

Materials:

-

This compound

-

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Anhydrous acetonitrile

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Sodium methoxide in methanol

Procedure:

-

Silylation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend this compound (1.2 eq) in anhydrous acetonitrile.

-

Add N,O-bis(trimethylsilyl)acetamide (BSA) (2.4 eq) and heat the mixture to reflux for 1 hour until the solution becomes clear.

-

Cool the solution to room temperature.

-

Glycosylation: In a separate flame-dried flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 eq) in anhydrous acetonitrile.

-

Add the silylated this compound solution to the sugar solution.

-

Cool the mixture to 0 °C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 18-24 hours, monitoring by TLC.

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude protected nucleoside by column chromatography on silica gel.

-

Deprotection: Dissolve the purified protected nucleoside in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide in methanol and stir at room temperature for 4-6 hours.

-

Neutralize the reaction with acidic resin, filter, and concentrate the filtrate.

-

Purify the final nucleoside analog by recrystallization or column chromatography.

Protocol 3: Antiviral Activity Assay (Plaque Reduction Assay)

This protocol describes a standard method for evaluating the antiviral activity of synthesized compounds.

Materials:

-

Vero E6 cells (or other susceptible cell line)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Virus stock (e.g., SARS-CoV-2)

-

Synthesized compounds

-

Agarose or Methylcellulose overlay medium

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed Vero E6 cells in 24-well plates at a density that will form a confluent monolayer within 24 hours.

-

Compound Preparation: Prepare serial dilutions of the synthesized compounds in DMEM.

-

Infection: When cells are confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 plaque-forming units per well).

-

Allow the virus to adsorb for 1 hour at 37 °C.

-

Treatment: Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

-

Add the different concentrations of the synthesized compounds to the respective wells. Include a virus-only control and a cell-only control.

-

Overlay: Add an overlay medium (e.g., DMEM containing 2% FBS and 0.6% agarose) to each well and allow it to solidify.

-

Incubation: Incubate the plates at 37 °C in a 5% CO₂ incubator for 2-3 days, or until plaques are visible.

-

Staining: Fix the cells with 10% formalin and then stain with 0.1% crystal violet solution.

-

Plaque Counting: Wash the plates with water and count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control. Determine the IC50 value, which is the concentration of the compound that inhibits plaque formation by 50%.

Visualizations

Synthetic Workflow

Caption: General synthetic workflow for antiviral agents from this compound.

Mechanism of Action: Inhibition of Viral Replication

Caption: Proposed dual mechanism of action for this compound-derived antivirals.

References

- 1. Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp12/7/8 RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes: The Role of 2-Cyanopyrimidine in Modern Agrochemical Synthesis

Introduction

2-Cyanopyrimidine, also known as pyrimidine-2-carbonitrile, is a highly versatile heterocyclic compound that serves as a crucial building block in the development of a wide range of biologically active molecules.[1][2] Its unique chemical structure, featuring a reactive cyano group on the pyrimidine ring, makes it an indispensable intermediate for synthesizing complex agrochemicals, including fungicides, herbicides, and pesticides.[1][2] The pyrimidine core is a well-established scaffold in agrochemistry, and the introduction of a cyano group enhances the molecule's reactivity and allows for diverse chemical modifications, leading to the development of novel crop protection agents with improved efficacy and targeted action.[1][3]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemicals, targeted at researchers and professionals in the field.

Synthesis of the this compound Intermediate

A key prerequisite for utilizing this compound is an efficient and safe synthesis method. Traditional routes often involve the use of highly toxic cyanide salts.[4] A safer, alternative method involves the nitrosation and subsequent dehydration of 2-methylpyrimidine, avoiding the need for metal cyanides.[4]

Experimental Protocol: Synthesis of this compound from 2-Methylpyrimidine

This protocol is adapted from a patented method that avoids the use of hypertoxic cyanides.[4]

Step 1: Nitrosation of 2-Methylpyrimidine

-

Dissolve 2-methylpyrimidine (20g, 181mmol) in 100mL of glacial acetic acid in a reaction vessel.

-

Prepare a solution of sodium nitrite (18g, 272mmol) in 50mL of water.

-

Slowly add the sodium nitrite solution to the 2-methylpyrimidine solution, ensuring the reaction temperature is maintained below 20°C.

-

After the addition is complete, stir the mixture for 2-3 hours at a temperature between 5-15°C.

-

Collect the resulting yellow solid precipitate by suction filtration.

-

Dry the solid in an oven to obtain the intermediate compound (I).

Step 2: Dehydration to this compound

-

The specific conditions for the dehydration of compound (I) using phosphorus oxychloride to yield this compound (compound II) involve heating the mixture.[4] The reaction temperature is typically maintained between 70-110°C.[4]

-

Following the reaction, purification would be carried out using standard techniques such as distillation or chromatography to isolate the final this compound product.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-Methylpyrimidine | [4] |

| Intermediate (I) Yield | 23g (88.4%) | [4] |

| Intermediate (I) Purity (HPLC) | 98.5% | [4] |

| Intermediate (I) Melting Point | 237-239°C | [4] |

Synthesis Workflow

Caption: Synthesis of this compound via Nitrosation and Dehydration.

Application in Fungicide Synthesis: 2-Anilinopyrimidine Derivatives

2-Anilinopyrimidine compounds are a well-known class of fungicides.[3] The incorporation of a cyano group onto this scaffold can be a key step in developing potent fungicidal agents. For example, compounds like 2-phenylamino-4-cyano-6-methylpyrimidine have been identified as particularly effective for crop protection.[3] The synthesis generally involves the nucleophilic substitution of a leaving group on a this compound precursor by an appropriate aniline.

Proposed Synthetic Pathway

The synthesis of fungicidal anilinopyrimidines can be achieved by reacting a substituted this compound, such as 2-chloro-4-cyano-6-methylpyrimidine, with an aniline derivative. The chloro group at the 2-position is susceptible to nucleophilic attack by the amino group of aniline.

Caption: Proposed synthesis of a 2-anilinopyrimidine fungicide.

Synthesis of Substituted this compound Intermediates

The versatility of this compound in agrochemical synthesis stems from the ability to introduce various substituents onto the pyrimidine ring, which allows for the fine-tuning of biological activity. A common strategy involves starting with a polysubstituted pyrimidine, such as 4,6-dichloro-2-(methylthio)pyrimidine, and sequentially modifying it to introduce the cyano group and other desired functionalities.[5]

Experimental Protocol: Synthesis of 4-Chloro-6-methoxypyrimidine-2-carbonitrile

This protocol demonstrates the conversion of a readily available starting material into a functionalized this compound intermediate.[5]

Step 1: Methoxylation

-

To a stirred mixture of 4,6-dichloro-2-(methylthio)pyrimidine (585 mg, 3.00 mmol) in methanol (15 mL) at ~20°C, add a 1 M solution of sodium methoxide in methanol (3.30 mL, 3.30 mmol) in one portion.

-

Stir the mixture at this temperature for 2 hours, monitoring for the consumption of the starting material by TLC.

-

Add diethyl ether (20 mL) and saturated sodium bicarbonate solution (10 mL).

-

Separate the layers and extract the aqueous layer with an additional 10 mL of diethyl ether.

-

Combine the organic phases, dry over sodium sulfate, filter, and concentrate to yield 4-chloro-6-methoxy-2-(methylthio)pyrimidine.

Step 2: Oxidation to Sulfone

-

The methylthio- group is oxidized to a methylsulfonyl- group (a better leaving group) using an oxidizing agent like m-CPBA.

Step 3: Cyanation

-

To a stirred mixture of the resulting sulfone (e.g., 4-chloro-6-methoxy-2-(methylsulfonyl)pyrimidine) in acetonitrile (MeCN), add potassium cyanide (KCN).

-

Stir the mixture at an appropriate temperature until the reaction is complete (monitored by TLC). For a similar substrate, this reaction was stirred for 18 hours.[5]

-

Work up the reaction by adding diethyl ether and water, separating the layers, and extracting the aqueous phase.

-

Dry the combined organic phases, adsorb onto silica, and purify by column chromatography to yield the final product, 4-chloro-6-methoxypyrimidine-2-carbonitrile.